4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole
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Overview
Description
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position and a 2-methoxy-1,1-dimethyl-ethyl group at the 1-position of the pyrazole ring. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Material Science: It is employed in the development of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the 2-methoxy-1,1-dimethyl-ethyl group, making it less bulky and potentially less selective in certain reactions.
1-(2-Methoxy-1,1-dimethyl-ethyl)pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is unique due to the combination of the bromine atom and the 2-methoxy-1,1-dimethyl-ethyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H13BrN2O |
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Molecular Weight |
233.11 g/mol |
IUPAC Name |
4-bromo-1-(1-methoxy-2-methylpropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H13BrN2O/c1-8(2,6-12-3)11-5-7(9)4-10-11/h4-5H,6H2,1-3H3 |
InChI Key |
MWYDUUJMBCZPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)N1C=C(C=N1)Br |
Origin of Product |
United States |
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